molecular formula C25H17BrN2O4 B12018253 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate CAS No. 767310-46-3

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12018253
CAS No.: 767310-46-3
M. Wt: 489.3 g/mol
InChI Key: KQJKTPBSXZHLDI-JFLMPSFJSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of the naphthoyl hydrazone intermediate. This intermediate is then reacted with 4-bromo-2-nitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound .

Scientific Research Applications

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its naphthoyl group is known to interact with cellular receptors, potentially modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

767310-46-3

Molecular Formula

C25H17BrN2O4

Molecular Weight

489.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H17BrN2O4/c26-20-10-11-23(32-25(31)16-6-2-1-3-7-16)19(12-20)15-27-28-24(30)21-13-17-8-4-5-9-18(17)14-22(21)29/h1-15,29H,(H,28,30)/b27-15+

InChI Key

KQJKTPBSXZHLDI-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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